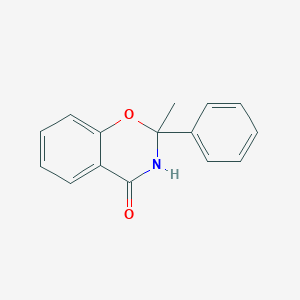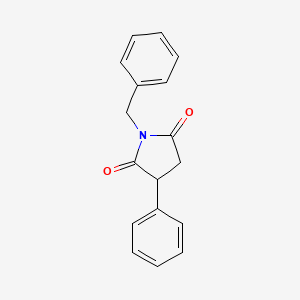
2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C15H13NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis method is efficient and yields high amounts of the desired product. Another method involves using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . Reaction conditions vary depending on the desired product, but typically involve heating and the use of appropriate solvents.
Major Products
Major products formed from these reactions include various substituted benzoxazinones and their dihydro analogs .
Scientific Research Applications
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . The compound’s structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are similar in structure but contain a sulfur atom instead of oxygen.
Quinazolinones: Another class of heterocyclic compounds with similar biological activities, including antimicrobial properties.
Uniqueness
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an antimicrobial agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-methyl-2-phenyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H13NO2/c1-15(11-7-3-2-4-8-11)16-14(17)12-9-5-6-10-13(12)18-15/h2-10H,1H3,(H,16,17) |
InChI Key |
OAJLOMFJUSZIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)

![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)




![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)

![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

